molecular formula C30H29N3O4S B11657700 N-benzyl-N-(4-{[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11657700
M. Wt: 527.6 g/mol
InChI Key: HOCAVDDQQKNPFN-AJBULDERSA-N
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Description

N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes benzyl, methoxyphenyl, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the benzyl and methoxyphenyl components, followed by their coupling through hydrazinecarbonyl linkage

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE
  • N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE

Uniqueness

N-BENZYL-N-(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific structural features and the combination of functional groups it contains

Properties

Molecular Formula

C30H29N3O4S

Molecular Weight

527.6 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C30H29N3O4S/c1-23-8-10-26(11-9-23)22-37-29-18-12-24(13-19-29)20-31-32-30(34)27-14-16-28(17-15-27)33(38(2,35)36)21-25-6-4-3-5-7-25/h3-20H,21-22H2,1-2H3,(H,32,34)/b31-20+

InChI Key

HOCAVDDQQKNPFN-AJBULDERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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